molecular formula C26H24N2O2 B14927502 1-(4-ethenylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

1-(4-ethenylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B14927502
M. Wt: 396.5 g/mol
InChI Key: HHOCJJKEASHPTQ-UHFFFAOYSA-N
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Description

1-(4-ethenylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethenylbenzyl group and two methoxyphenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethenylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-ethenylbenzyl bromide with 3,5-bis(3-methoxyphenyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethenylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-ethenylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of inflammatory mediators. Additionally, the compound’s ability to interact with cellular membranes and proteins can influence cell signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

1-(4-ethenylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can be compared with other pyrazole derivatives to highlight its uniqueness:

    1-(4-methylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole: Similar structure but with a methyl group instead of an ethenyl group, leading to different chemical reactivity and biological activity.

    1-(4-ethenylbenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the methoxy groups, which can affect its solubility and interaction with biological targets.

    1-(4-ethenylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: The position of the methoxy groups is different, which can influence the compound’s overall properties.

Properties

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H24N2O2/c1-4-19-11-13-20(14-12-19)18-28-26(22-8-6-10-24(16-22)30-3)17-25(27-28)21-7-5-9-23(15-21)29-2/h4-17H,1,18H2,2-3H3

InChI Key

HHOCJJKEASHPTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NN2CC3=CC=C(C=C3)C=C)C4=CC(=CC=C4)OC

Origin of Product

United States

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